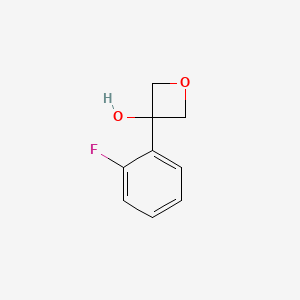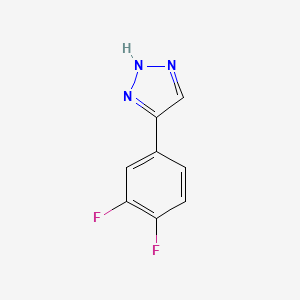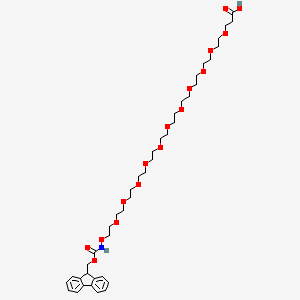
2-Cyclopropyl-1,4-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-1,4-difluorobenzene is an organic compound characterized by a benzene ring substituted with two fluorine atoms at the 1 and 4 positions and a cyclopropyl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1,4-difluorobenzene typically involves the introduction of fluorine atoms and a cyclopropyl group onto a benzene ring. One common method involves the reaction of 2-cyclopropylphenol with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the reaction and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-1,4-difluorobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where electrophiles replace one of the hydrogen atoms on the ring.
Nucleophilic Aromatic Substitution (NAS): The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
EAS: Products include brominated or nitrated derivatives of this compound.
NAS: Products include substituted derivatives where fluorine atoms are replaced by nucleophiles.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
2-Cyclopropyl-1,4-difluorobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-1,4-difluorobenzene involves its interaction with molecular targets through its aromatic ring and substituents. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the cyclopropyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s binding affinity and specificity towards various molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Difluorobenzene: Lacks the cyclopropyl group, making it less sterically hindered.
2-Cyclopropylbenzene: Lacks the fluorine atoms, resulting in different electronic properties.
1,2,4-Trifluorobenzene: Contains an additional fluorine atom, altering its reactivity and interactions.
Uniqueness
2-Cyclopropyl-1,4-difluorobenzene is unique due to the combination of the cyclopropyl group and fluorine atoms, which impart distinct steric and electronic characteristics
Propriétés
Formule moléculaire |
C9H8F2 |
|---|---|
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
2-cyclopropyl-1,4-difluorobenzene |
InChI |
InChI=1S/C9H8F2/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2H2 |
Clé InChI |
YSRJBLJLPYILGI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13712967.png)
![2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid](/img/structure/B13712976.png)


![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13712988.png)


![cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine](/img/structure/B13713003.png)

![[2R-[2alpha,2(S*),3alpha,6beta[2S*,3E,5E,7E,9S*,11R*,13R*,14R*,15E,17R*,19E/Z,21R*,22(1S*,3R*,4R*)]]]-1-[Oxo[tetrahydro-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaenyl]-3-methyl-2H-pyran-2-yl]acetyl]-2-piperidinecarboxylic Acid Monosodium Salt](/img/structure/B13713006.png)
![(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13713011.png)
![2-Bromo-6-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]benzyl Acetate](/img/structure/B13713017.png)

